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Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B15602853 Get Quote

Technical Support Center: JH-X-119-01
Hydrochloride
This technical support guide provides information on the known off-target effects of JH-X-119-
01 hydrochloride, a potent and selective covalent inhibitor of Interleukin-1 Receptor-

Associated Kinase 1 (IRAK1), with a specific focus on its interactions with YSK4 and MEK3.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of JH-X-119-01 hydrochloride?

JH-X-119-01 hydrochloride is a highly potent and selective covalent inhibitor of IRAK1, with

an IC50 of approximately 9 nM.[1][2][3][4] It exhibits exceptional kinome selectivity and does

not inhibit IRAK4 at concentrations up to 10 μM.[1][2]

Q2: What are the known off-targets of JH-X-119-01 hydrochloride?

Kinome scanning has revealed that JH-X-119-01 exhibits off-target inhibition of two additional

kinases: YSK4 (Yeast Sps1/Ste20-related Kinase 4, also known as MAP3K19) and MEK3

(Mitogen-activated protein kinase kinase 3, also known as MAP2K3).[1][2][3][5][6]

Q3: How potent is the inhibition of these off-targets?
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A dose-response analysis has determined the IC50 of JH-X-119-01 for YSK4 to be 57 nM.[1][2]

[3][6] At the time of the initial publication, a commercially available biochemical assay for MEK3

was not available, so a specific IC50 value for MEK3 has not been reported.[1][3]

Q4: Is the binding of JH-X-119-01 to YSK4 and MEK3 also covalent?

The binding of JH-X-119-01 to YSK4 and MEK3 is likely reversible.[1][3] JH-X-119-01 forms a

covalent bond with cysteine residue C302 in IRAK1.[1][3] Sequence alignment analysis

indicates that neither YSK4 nor MEK3 possesses a cysteine residue in a comparable location,

suggesting a non-covalent, reversible binding mechanism for these off-targets.[1][3]

Q5: Should I be concerned about the off-target effects on YSK4 in my experiments?

The significance of YSK4 inhibition depends on the experimental system. For researchers

working with B-cells or most other hematologic cells, the impact may be minimal, as YSK4

expression levels in these cells are generally very low.[1] However, if your research involves

cell types with higher YSK4 expression, such as dendritic cells, this off-target effect should be

considered when interpreting results.[1]

Q6: What is the signaling role of MEK3?

MEK3 is a dual-specificity protein kinase that is a key component of the p38 MAP kinase

pathway.[7] It phosphorylates and activates p38 MAPK in response to cellular stresses and

inflammatory cytokines, leading to the regulation of various cellular processes.[7][8]

Data Summary
The following table summarizes the inhibitory potency of JH-X-119-01 hydrochloride against

its primary target and known off-targets.
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Target Alias IC50 Binding Type Notes

IRAK1 - 9 nM Covalent
Primary Target.

[1][2][3]

YSK4 MAP3K19 57 nM Likely Reversible
Off-target.[1][2]

[6]

MEK3 MAP2K3 Not Determined Likely Reversible

Off-target;

biochemical

assay was not

commercially

available for

IC50

determination.[1]

[3]

Experimental Protocols
Protocol: In Vitro Kinase Assay for YSK4 Inhibition
This is a general protocol for determining the IC50 of an inhibitor against YSK4. It is based on

radiometric or luminescence-based kinase assay principles.

Materials:

Recombinant human YSK4/MAP3K19 enzyme[9][10]

YSK4 substrate (e.g., Myelin Basic Protein, MBP)[9][10]

JH-X-119-01 hydrochloride

ATP ([γ-³³P]-ATP for radiometric assay)

Kinase reaction buffer (e.g., 10mM Tris pH 7.4, 150mM NaCl, 10mM MgCl₂, 0.5mM DTT)

96-well or 384-well plates

Scintillation counter or luminescence plate reader
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Procedure:

Compound Preparation: Prepare a serial dilution of JH-X-119-01 hydrochloride in the

appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

Reaction Setup: In each well of the plate, add the YSK4 enzyme, the substrate (MBP), and

the diluted JH-X-119-01 hydrochloride or vehicle control.

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³³P]-ATP).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time (e.g., 20-30 minutes).[11]

Terminate Reaction: Stop the reaction. For radiometric assays, this can be done by adding a

stop solution (e.g., phosphoric acid) and spotting the mixture onto filter paper.

Detection:

Radiometric: Wash the filter paper to remove unincorporated [γ-³³P]-ATP, and then

measure the incorporated radioactivity using a scintillation counter.

Luminescence (e.g., ADP-Glo™): Add reagents that convert the ADP product to a

luminescent signal, then measure the light output with a plate reader.[10]

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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